3-Chlorobisphenol A
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Overview
Description
3-Chlorobisphenol A (CAS 74192-35-1) is a chlorinated derivative of Bisphenol A with estrogenic activity . It has a molecular weight of 262.73 and a molecular formula of C15H15ClO2 .
Molecular Structure Analysis
The molecular structure of 3-Chlorobisphenol A consists of 15 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . Its IUPAC name is 2-chloro-4- [2- (4-hydroxyphenyl)propan-2-yl]phenol . The InChIKey, a unique identifier for chemical substances, is XLRAFMYRFQJARM-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
3-Chlorobisphenol A has a molecular weight of 262.73 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . Its Rotatable Bond Count is 2 . The Exact Mass and Monoisotopic Mass are 262.0760574 g/mol . The Topological Polar Surface Area is 40.5 Ų .
Scientific Research Applications
Epoxy Resin Production
3-Chlorobisphenol A is a derivative of Bisphenol A, which is widely used in the production of epoxy resins . These resins are used in a variety of applications due to their versatile properties. They are excellent for high-temperature applications, adhesion of a variety of substrates, compression, bends, electrical insulation, mortar, grouts, adhesion, and high-tensile-strength applications .
Coatings and Adhesives
Epoxy resins derived from Bisphenol A, including 3-Chlorobisphenol A, are commonly used in coatings and adhesives . They provide a durable and resistant surface that can withstand a variety of environmental conditions.
Electrical Components
The insulating properties of epoxy resins make them ideal for use in electrical components . They can provide a protective layer that prevents electrical shorts and other issues.
Consumer Product Manufacturing
Epoxy resins, including those derived from 3-Chlorobisphenol A, are used in the manufacturing of a variety of consumer products . This includes items such as cases, kits, and snowboards.
Water Supply Systems
Research has shown that 3-Chlorobisphenol A and its chlorination by-products can elute from lined pipes in water supply systems . This is an important area of study as it relates to the safety and quality of drinking water.
Endocrine Disruption Studies
In experimental applications, 3-Chlorobisphenol A is studied for its ability to interfere with endocrine function . Understanding the potential impact of this compound on cellular and molecular processes is crucial for assessing its safety and potential risks.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-Chlorobisphenol A is the estrogen receptors . These receptors play a crucial role in various biological processes, particularly those related to hormone regulation .
Mode of Action
3-Chlorobisphenol A interacts with its targets by altering the activity of estrogen receptors . This interaction can lead to changes in the normal function of these receptors . In experimental applications, 3-Chlorobisphenol A is studied for its ability to interfere with endocrine function .
Biochemical Pathways
3-Chlorobisphenol A affects the hormonal signaling pathways . By binding to estrogen receptors, it disrupts the normal signaling pathways, potentially interfering with gene expression related to hormone regulation .
Result of Action
The molecular and cellular effects of 3-Chlorobisphenol A’s action primarily involve the disruption of normal hormonal signaling . This disruption can have potential impacts on cellular and molecular processes, particularly those related to endocrine function .
Action Environment
3-Chlorobisphenol A is a byproduct of the production of polycarbonate plastics and is also used as an intermediate in the manufacture of other chemicals . It can be found in wastewater, which has led to it being studied for use in wastewater treatment . The environment in which 3-Chlorobisphenol A is present can influence its action, efficacy, and stability .
properties
IUPAC Name |
2-chloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO2/c1-15(2,10-3-6-12(17)7-4-10)11-5-8-14(18)13(16)9-11/h3-9,17-18H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRAFMYRFQJARM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC(=C(C=C2)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorobisphenol A |
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